2-Amino-3-piperazin-1-ylpyrazine

説明

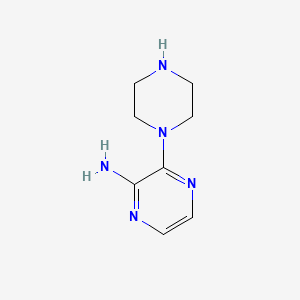

2-Amino-3-piperazin-1-ylpyrazine is a heterocyclic compound with the molecular formula C8H13N5 It features a pyrazine ring substituted with an amino group at the 2-position and a piperazine ring at the 3-position

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-piperazin-1-ylpyrazine can be achieved through various methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the Ugi reaction, which is a multicomponent reaction that forms the pyrazine ring . Additionally, the ring opening of aziridines under the action of N-nucleophiles can also be employed .

Industrial Production Methods

Industrial production of this compound typically involves the use of microreactors that allow for the automation of photoredox reactions . This method is advantageous due to its operational simplicity and the ability to produce the compound in large quantities with high precision and consistency.

化学反応の分析

Types of Reactions

2-Amino-3-piperazin-1-ylpyrazine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.

Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazine derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives.

科学的研究の応用

Chemical Synthesis

Building Block for Heterocycles:

2-Amino-3-piperazin-1-ylpyrazine serves as an important building block in the synthesis of complex heterocyclic compounds. It is utilized in the creation of various nitrogen-containing scaffolds that are integral to medicinal chemistry and drug development.

Catalysis:

The compound is also explored for its potential as a catalyst in chemical reactions, facilitating the formation of new compounds through various synthetic pathways.

Biological Applications

Antimicrobial Properties:

Research indicates that this compound exhibits antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, making it a candidate for developing new antibacterial agents .

Anticancer Activity:

The compound is being investigated for its anticancer properties, particularly as a histone deacetylase (HDAC) inhibitor. HDAC inhibitors are known to play a significant role in cancer therapy by altering gene expression involved in cell proliferation and survival . In vitro studies have demonstrated that derivatives of this compound can inhibit the growth of specific cancer cell lines, suggesting its potential use in cancer treatment .

Pharmaceutical Development:

In pharmaceutical research, this compound has been evaluated for its role as a potential therapeutic agent against leukemia. Its mechanism involves binding to zinc ions in HDAC enzymes, thereby preventing the deacetylation of histones and leading to increased levels of acetylated histones, which can induce apoptosis in cancer cells .

Industrial Applications

Material Development:

The compound is being explored for its utility in developing new materials with specific properties. Its unique chemical structure allows for modifications that can enhance material characteristics, making it valuable in various industrial applications.

Data Table: Summary of Applications

| Application Area | Specific Use | Research Findings |

|---|---|---|

| Chemical Synthesis | Building block for heterocycles | Used to synthesize nitrogen-containing compounds |

| Catalysis | Facilitates formation of new compounds | |

| Biological Research | Antimicrobial activity | Effective against various bacterial strains |

| Anticancer activity | Inhibits growth of cancer cell lines | |

| Pharmaceutical development | Potential HDAC inhibitor with anti-leukemic activity | |

| Industrial Applications | Material development | Enhances properties of new materials |

Case Studies and Research Findings

-

HDAC Inhibition Studies:

A series of compounds based on this compound were synthesized and tested for their ability to inhibit HDAC enzymes. The most promising candidates demonstrated selective inhibition against HDAC1, HDAC2, and HDAC3, indicating their potential as therapeutic agents in cancer treatment . -

Antimicrobial Evaluation:

In a study assessing the antimicrobial properties of various pyrazine derivatives, this compound showed significant activity against Mycobacterium tuberculosis, highlighting its potential as an antitubercular agent . -

Material Science Applications:

Research into novel materials incorporating this compound has shown promising results in enhancing mechanical properties and thermal stability, making it a candidate for advanced material applications.

作用機序

The mechanism of action of 2-Amino-3-piperazin-1-ylpyrazine involves its interaction with specific molecular targets and pathways. For instance, as an HDAC inhibitor, it binds to the zinc ion in the active site of the enzyme, preventing the deacetylation of histones and leading to the accumulation of acetylated histones . This results in the modulation of gene expression and the inhibition of cancer cell proliferation.

類似化合物との比較

Similar Compounds

Piperazine: A six-membered ring containing two nitrogen atoms at opposite positions.

Pyrazine: A six-membered ring containing two nitrogen atoms at adjacent positions.

Pyrrolopyrazine: A fused ring system containing both pyrrole and pyrazine rings.

Uniqueness

2-Amino-3-piperazin-1-ylpyrazine is unique due to its specific substitution pattern, which combines the properties of both piperazine and pyrazine rings. This unique structure allows for diverse chemical reactivity and potential biological activities, making it a valuable compound in drug discovery and development.

生物活性

2-Amino-3-piperazin-1-ylpyrazine is a heterocyclic compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. Its molecular formula is C8H13N5, characterized by a pyrazine ring substituted with an amino group and a piperazine moiety. This compound has garnered attention for its antimicrobial, anticancer, and histone deacetylase (HDAC) inhibitory activities, making it a candidate for further pharmaceutical development.

The biological activity of this compound is primarily attributed to its role as an HDAC inhibitor. By binding to the zinc ion in the active site of HDACs, it prevents the deacetylation of histones, leading to an accumulation of acetylated histones. This modification can alter gene expression patterns, thereby influencing cellular processes such as proliferation and apoptosis.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against various pathogens. In vitro studies have demonstrated its effectiveness against gram-positive and gram-negative bacteria, as well as certain fungi. The compound's mechanism involves disrupting microbial cell wall synthesis and function, although specific pathways remain to be fully elucidated.

Anticancer Properties

The anticancer potential of this compound has been explored in several studies. It has shown promise in inhibiting the growth of various cancer cell lines, including leukemia and solid tumors. The compound's HDAC inhibitory action plays a crucial role in its anticancer effects by inducing cell cycle arrest and apoptosis in cancer cells .

Case Studies

- Antileukemic Activity : A study investigated the effects of this compound on human leukemia cells. Results indicated that treatment with the compound led to increased levels of acetylated histones and subsequent induction of apoptosis, suggesting its potential as a therapeutic agent for leukemia.

- Antimicrobial Efficacy : In a comparative study, this compound was tested against standard antibiotics. It demonstrated comparable or superior activity against resistant strains of bacteria, highlighting its potential as an alternative antimicrobial agent.

Data Table: Biological Activity Overview

特性

IUPAC Name |

3-piperazin-1-ylpyrazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N5/c9-7-8(12-2-1-11-7)13-5-3-10-4-6-13/h1-2,10H,3-6H2,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKYQDUPZKFLAKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NC=CN=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10668094 | |

| Record name | 3-(Piperazin-1-yl)pyrazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10668094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59215-43-9 | |

| Record name | 3-(1-Piperazinyl)-2-pyrazinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59215-43-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Piperazin-1-yl)pyrazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10668094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。